molecular formula C12H16O5 B303390 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate

5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate

Cat. No. B303390
M. Wt: 240.25 g/mol
InChI Key: QIOBHZFQKAJPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate, also known as HDMB, is a natural compound found in various plant species. It has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is commonly upregulated in cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of cancer. 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has also been found to inhibit the expression of inflammatory cytokines, which can contribute to the development and progression of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate in lab experiments is its relatively low toxicity compared to other anticancer drugs. This allows for higher doses to be administered without causing significant adverse effects. However, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration schedule for 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate.

Future Directions

There are numerous potential future directions for research on 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of interest is the investigation of 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate and its potential therapeutic applications in other diseases.
Conclusion
In conclusion, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate is a natural compound with promising therapeutic properties in the field of cancer research. Its potential anticancer activities have been attributed to its ability to inhibit various signaling pathways involved in cancer cell proliferation and survival. Despite its limitations, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate remains a promising candidate for further research and development.

Synthesis Methods

5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol or methanol to isolate 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate from plant materials. Chemical synthesis involves the reaction of 3-methyl-4-methoxyphenol with acetic anhydride, followed by hydrolysis to produce 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate.

Scientific Research Applications

5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In particular, 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate has shown promising results in the treatment of breast, lung, and colon cancer. Studies have also shown that 5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate can enhance the efficacy of chemotherapy drugs.

properties

Product Name

5-Hydroxy-2,4-dimethoxy-3-methylbenzyl acetate

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

(5-hydroxy-2,4-dimethoxy-3-methylphenyl)methyl acetate

InChI

InChI=1S/C12H16O5/c1-7-11(15-3)9(6-17-8(2)13)5-10(14)12(7)16-4/h5,14H,6H2,1-4H3

InChI Key

QIOBHZFQKAJPLY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1OC)O)COC(=O)C)OC

Canonical SMILES

CC1=C(C(=CC(=C1OC)O)COC(=O)C)OC

Origin of Product

United States

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